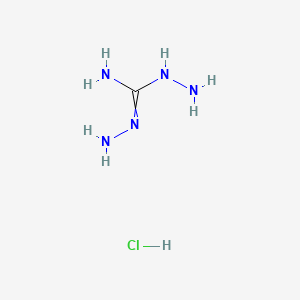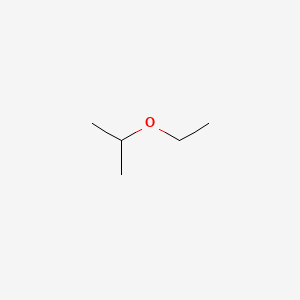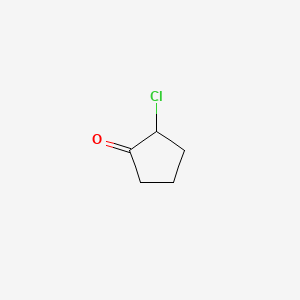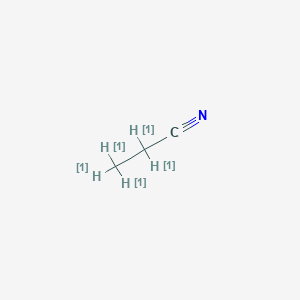
Propanenitrile-25
Vue d'ensemble
Description
Propanenitrile-25, also known as Propionitrile, is an organic compound with the formula C3D5N . It is a simple aliphatic nitrile and is a colorless, water-soluble liquid .
Synthesis Analysis
The main industrial route to this nitrile is the hydrogenation of acrylonitrile . It can also be prepared by the ammoxidation of propanol . In the laboratory, Propanenitrile can be produced by the dehydration of propionamide, by catalytic reduction of acrylonitrile, or by distilling ethyl sulfate and potassium cyanide .Molecular Structure Analysis
The molecular weight of Propanenitrile-25 is 60.1093 . The IUPAC Standard InChI is InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3/i1D3,2D2 .Chemical Reactions Analysis
Nitriles, including Propanenitrile, can be converted to 1° amines by reaction with LiAlH4 . They can also react with Grignard reagents . The reactions of nitriles are crucial in designing functionalized ILs .Physical And Chemical Properties Analysis
Propanenitrile is a colorless liquid with a sweetish, pleasant, ethereal odor . It has a density of 772 mg/mL , a melting point of -100 to -86 °C , and a boiling point of 96 to 98 °C . It is soluble in water at 11.9% (20 °C) .Applications De Recherche Scientifique
1. Environmental Applications
Propanenitrile derivatives, such as 3,3'-iminobis-propanenitrile, have been studied for their degradation using micro-electrolysis systems, which is significant in environmental remediation. The Fe(0)/GAC micro-electrolysis system, in particular, has shown efficacy in degrading these compounds, affected by factors like influent pH and the ratio of Fe(0) to granular activated carbon (GAC). This research highlights the potential of using micro-electrolysis for treating water contaminated with nitrile compounds (Lai et al., 2013).
2. Industrial Applications
In the industrial sector, propanenitrile is involved in processes like plasma nitrocarburizing, which is used for surface hardening of steel. Studies have shown that gases like propane, which can be a source of propanenitrile, play a significant role in influencing the nitrocarburizing rate and phase compositions of steel, impacting the hardness and durability of the material (Ye et al., 2014).
3. Chemical Synthesis
Propanenitrile and its variants are key in chemical synthesis, serving as precursors for creating various heterocyclic systems. Their roles in synthesizing imidazole derivatives, oxazoles, and other important chemical compounds are significant for pharmaceutical and material science applications (Drabina & Sedlák, 2012).
4. Catalysis Research
Propanenitrile derivatives are also significant in catalysis research. For instance, studies have explored the use of boron nitride catalysts for the selective oxidative dehydrogenation of propane, a process critical for producing important chemicals like propene. This research underscores the potential of using innovative catalysts for efficient and selective chemical reactions (Grant et al., 2016).
5. Material Science
In material science, the study of propanenitrile and its interactions with other substances is crucial for understanding phase equilibria and thermodynamics. Such studies are fundamental for designing processes in chemical engineering and materials processing (Trejo & Zepeda, 1989).
Safety And Hazards
Propriétés
IUPAC Name |
2,2,3,3,3-pentaprotiopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3/i1H3,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSKHRXBFJPNKK-QNFQPYBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[1H]C([1H])([1H])C([1H])([1H])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
55.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanenitrile-25 | |
CAS RN |
10419-75-7 | |
| Record name | Propanenitrile-25 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010419757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10419-75-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





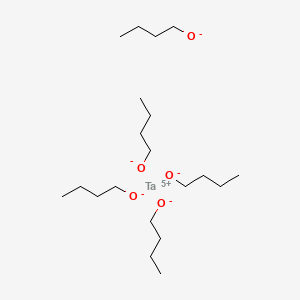
![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)
![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)
